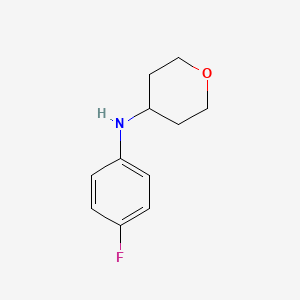

N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKGJBMEUWFXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Fluorophenyl N Tetrahydro 2h Pyran 4 Ylamine and Analogues

Catalytic Approaches for the Construction of the N-Substituted Tetrahydropyran (B127337) Core

Catalytic methods offer efficient and selective routes to the N-substituted tetrahydropyran core, primarily by assembling the key fragments through carefully designed reaction sequences. A common and logical pathway involves the initial synthesis of a tetrahydropyran-4-one intermediate, followed by the introduction of the amino functionality and subsequent arylation.

Strategies Utilizing Tetrahydro-4H-pyran-4-one as a Key Intermediate

A laboratory-scale synthesis involves the hydrogenation of pyran-4-one or dihydropyran-4-one in the presence of a metal catalyst. chemicalbook.com Additionally, various cycloaddition reactions can be employed to construct this key intermediate, highlighting its versatility in organic synthesis. chemicalbook.com

| Starting Material(s) | Key Reagents/Catalysts | Reported Yield | Reference |

|---|---|---|---|

| 3-Chloropropionyl chloride, Ethylene | AlCl3, H2O, H3PO4, NaH2PO4 | Not specified | google.com |

| Pyran-4-one / Dihydropyran-4-one | Metal catalyst, H2 | High | chemicalbook.com |

| 3-Chloropropionyl chloride | - | 45% (overall) | researchgate.net |

Reductive Amination Protocols for Tetrahydropyran-4-ylamine Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a key step in synthesizing the tetrahydropyran-4-ylamine core. purdue.eduresearchgate.net This reaction typically involves the condensation of a carbonyl compound, in this case, tetrahydro-4H-pyran-4-one, with an amine source, followed by the reduction of the resulting imine or enamine intermediate.

A common procedure for the synthesis of tetrahydropyran-4-ylamine involves the reaction of tetrahydro-4H-pyran-4-one with an amine, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165). researchgate.net For the direct synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, a one-pot reductive amination of tetrahydro-4H-pyran-4-one with 4-fluoroaniline (B128567) can be employed. This transformation is typically carried out using reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, which are known for their mildness and selectivity.

| Carbonyl Compound | Amine Source | Reducing Agent | Typical Solvent |

|---|---|---|---|

| Tetrahydro-4H-pyran-4-one | 4-Fluoroaniline | Sodium triacetoxyborohydride | Dichloroethane (DCE) |

| Tetrahydro-4H-pyran-4-one | Ammonia/Ammonium (B1175870) salts | Sodium borohydride / H2, Pd/C | Methanol/Ethanol (B145695) |

N-Arylation Methods for the Introduction of the Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group onto the nitrogen atom of tetrahydropyran-4-ylamine is a critical step in the synthesis of the target molecule. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-N bonds and is highly suitable for this transformation. rug.nlbeilstein-journals.org

This reaction typically involves the coupling of an amine (tetrahydropyran-4-ylamine) with an aryl halide (e.g., 1-fluoro-4-iodobenzene (B1293370) or 1-bromo-4-fluorobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| 1-Fluoro-4-iodobenzene | Tetrahydropyran-4-ylamine | Pd(OAc)2 or Pd2(dba)3 | X-Phos, RuPhos, or other biarylphosphines | NaOt-Bu, K3PO4, or Cs2CO3 | Toluene or Dioxane | rug.nlbeilstein-journals.org |

| Iodobenzene | Aniline (B41778) | γ-Fe2O3@MBD/Pd-Co | - | Not specified | Water | researchgate.net |

Multi-Component Reactions (MCRs) and Domino Processes in Synthesis

Multi-component reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining several synthetic steps into a single operation. 20.210.105

One-Pot Synthetic Pathways to this compound Derivatives

While a specific one-pot synthesis for the title compound is not extensively documented, the principles of MCRs can be applied to streamline its synthesis. A hypothetical one-pot approach could involve the reaction of a suitable precursor to the tetrahydropyran ring, an amine, and an aldehyde in the presence of a catalyst that promotes the sequential formation of the necessary bonds. For instance, a three-component reaction between an aldehyde, malononitrile, and a β-ketoester can lead to the formation of functionalized 4H-pyran derivatives. researchgate.netmjbas.com Such strategies can be adapted for the synthesis of analogues of the target molecule.

Cascade Reactions for Stereoselective Formation of the Tetrahydropyran Ring

Cascade reactions provide an elegant and powerful tool for the stereoselective synthesis of complex cyclic systems like the tetrahydropyran ring. 20.210.105nih.gov These reactions involve a sequence of intramolecular transformations that are triggered by a single event, leading to the formation of multiple bonds and stereocenters in a controlled manner.

For example, a versatile reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines has been developed, which comprises a rhodium(I)-catalyzed C-H activation-alkyne coupling followed by electrocyclization and subsequent reduction. nih.gov While this example leads to a nitrogen-containing heterocycle, similar principles can be applied to the synthesis of tetrahydropyrans. A cascade reaction for the stereoselective formation of the tetrahydropyran ring could involve an initial Michael addition to an α,β-unsaturated system, followed by an intramolecular cyclization and subsequent transformations to yield the desired substituted tetrahydropyran.

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound and related analogues is increasingly influenced by the principles of green chemistry, which prioritize the reduction of environmental impact by minimizing waste, avoiding hazardous substances, and enhancing energy efficiency. jocpr.com The primary synthetic route to this class of compounds is the reductive amination of a carbonyl compound, in this case, tetrahydro-4H-pyran-4-one, with an amine, 4-fluoroaniline. wikipedia.org Green approaches to this transformation focus on alternative reaction media and the development of highly efficient, sustainable catalysts. jocpr.comnih.gov

A significant goal in green chemistry is to replace volatile organic solvents (VOCs) with more environmentally benign alternatives like water, or to eliminate the need for a solvent altogether. jocpr.com

Aqueous Medium Syntheses: Reductive amination reactions can be successfully performed in aqueous media. tandfonline.com Utilizing water as a solvent not only reduces the reliance on hazardous organic solvents but can also simplify the workup process and, in some cases, improve reaction rates and selectivity. nih.gov For the synthesis of N-aryl amines, water has been reported as an effective solvent, particularly for the amination of aldehydes. tandfonline.com

Solvent-Free Syntheses (Mechanochemistry): An innovative solvent-free approach involves mechanochemistry, where mechanical energy (e.g., from ball milling) is used to drive the chemical reaction. rsc.orgchemrxiv.org In a typical mechanochemical reductive amination, the ketone, amine, and a solid reducing agent are combined in a milling vessel. The intense grinding action initiates the reaction without the need for bulk solvent, drastically reducing waste and often leading to shorter reaction times and improved yields. rsc.orgchemrxiv.org This solid-phase method is a powerful tool for achieving green functionalization of molecules. rsc.org

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher atom economy, lower energy input, and greater selectivity. jocpr.com For the synthesis of secondary amines via reductive amination, catalyst development has focused on both efficiency and sustainability.

Non-Precious Metal Catalysts: While precious metals like palladium (Pd) and platinum (Pt) are highly effective catalysts for hydrogenation and reductive amination, their high cost and toxicity are significant drawbacks. nih.govtandfonline.com Green chemistry promotes the use of earth-abundant and less toxic first-row transition metals. nih.govacs.org Catalysts based on nickel (Ni) and copper (Cu) have emerged as viable alternatives, demonstrating high activity in the reductive amination of ketones and alcohols to form secondary amines. wikipedia.orgresearchgate.net These non-precious-metal catalysts offer substantial environmental and economic benefits. nih.govacs.org

Isolation and Purification Techniques for Complex Amine Derivatives

The isolation and purification of the final product are critical steps that can generate substantial solvent and material waste. Green chemistry principles guide the adoption of more efficient and environmentally sound purification technologies.

Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that serves as a green alternative to traditional high-performance liquid chromatography (HPLC). wikipedia.org It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which is non-toxic, non-flammable, and readily available. acs.orgresearchgate.net By replacing the bulk of organic solvents with CO₂, SFC significantly reduces solvent consumption and waste generation. acs.orgamericanpharmaceuticalreview.com This technique is particularly well-suited for the purification of complex and chiral amines within the pharmaceutical industry. wikipedia.orgamericanpharmaceuticalreview.comchromatographyonline.com

Crystallization: Crystallization is an inherently green purification method that can yield products of very high purity directly from a reaction mixture, often minimizing the need for chromatography. rsc.org The process involves dissolving the crude product in a minimal amount of a suitable green solvent (such as ethanol or water) and allowing the pure compound to form crystals as the solution cools or the solvent evaporates. acs.org Recent strategies have explored crystallization-based downstream processing for the selective removal of chiral amines from complex biocatalytic reaction mixtures by forming specific ammonium salts. rsc.orgrsc.org

Amine-Functionalized Media: For cases where chromatography is unavoidable, traditional silica (B1680970) gel can be problematic for purifying basic amines due to strong, undesirable interactions. biotage.com Using amine-functionalized stationary phases (e.g., amine-functionalized silica) can mitigate these issues. This approach often allows for purification using simpler and less toxic solvent systems (e.g., hexane/ethyl acetate) and avoids the need to add amine modifiers like triethylamine (B128534) to the mobile phase, simplifying the process and reducing waste. biotage.com

Interactive Data Table: Green Synthetic and Purification Methodologies Click on the headers to sort the table.

| Methodology | Application Area | Key Green Advantage(s) |

| Aqueous Synthesis | Reaction Medium | Eliminates volatile organic solvents; simplifies product workup. tandfonline.com |

| Mechanochemistry | Reaction Medium | Solvent-free process; reduces reaction time and waste. rsc.org |

| Non-Precious Metal Catalysis | Catalysis | Replaces costly and toxic metals (e.g., Pd, Pt) with abundant alternatives (e.g., Ni, Cu). acs.orgresearchgate.net |

| Heterogeneous Catalysis | Catalysis | Allows for easy catalyst separation and recycling, minimizing waste. tandfonline.comnih.gov |

| Supercritical Fluid Chromatography | Purification | Uses non-toxic CO₂ as the mobile phase, drastically reducing organic solvent consumption. acs.orgamericanpharmaceuticalreview.com |

| Crystallization | Purification | High-purity product with minimal solvent use; avoids chromatography. rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Fluorophenyl N Tetrahydro 2h Pyran 4 Ylamine Analogues

Conformational Analysis of the Tetrahydropyran (B127337) Ring and its Influence on Molecular Recognition

The tetrahydropyran (THP) ring is a prevalent scaffold in many biologically active compounds. Its conformational flexibility, particularly the chair conformation, plays a pivotal role in how these molecules interact with biological targets. The orientation of substituents on the THP ring can significantly impact binding affinity and efficacy.

For instance, in the context of HIV protease inhibitors, the incorporation of a fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring as a novel P2 ligand was explored. It was reasoned that this larger ring system would effectively fill the enzyme's hydrophobic binding pocket, thereby enhancing van der Waals interactions. Furthermore, the larger ring was predicted to position the cyclic ether oxygens closer to key aspartate residues (Asp-29 and Asp-30), optimizing hydrogen-bonding interactions. nih.gov

Stereochemical Impact of Substitutions on the Tetrahydropyran Ring System

The stereochemistry of substituents on the tetrahydropyran ring is a critical determinant of biological activity. Altering the stereochemical configuration of the Tp-THF group in HIV protease inhibitors led to a considerable decrease in antiviral activity. nih.gov This highlights the importance of a precise three-dimensional arrangement for optimal molecular recognition at the active site.

Functionalized tetrahydropyran scaffolds can be synthesized and readily manipulated to introduce various functional groups with specific stereochemistry. For example, a 4-hydroxytetrahydropyran scaffold can be converted to a 4-azidotetrahydropyran, which can then be further elaborated to create diverse libraries of sp³-rich scaffolds for drug discovery. nih.gov The ability to control the stereochemistry at the 4-position of the tetrahydropyran ring is essential for exploring the chemical space and identifying potent and selective modulators of biological targets.

Systematic Modifications of the N-(4-fluorophenyl) Moiety

The N-(4-fluorophenyl) group is a common feature in many pharmacologically active molecules. Systematic modifications of this moiety, including altering the position of the fluorine atom and introducing additional substituents, are key strategies in SAR studies to fine-tune the electronic and steric properties of the molecule.

Positional Isomerism of Halogen Substitutions on the Phenyl Ring

The position of a halogen substituent on the phenyl ring can have a profound impact on the biological activity of a compound. Constitutional isomers with the same molecular formula but different arrangements of atoms, such as positional isomers of halogenated phenyl rings, often exhibit distinct physical and chemical properties. unacademy.com

In a series of N-phenyloxazolidinone-based HIV protease inhibitors, para-substitutions on the N-phenyl ring were found to be favored over meta-substitutions for antiviral activity. nih.gov This suggests that the spatial orientation of the substituent is crucial for optimal interaction with the target. Similarly, studies on inhibitors of human equilibrative nucleoside transporters (ENTs) revealed that the presence and position of a halogen on the fluorophenyl moiety were essential for their inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

The following table illustrates the impact of halogen position on the inhibitory activity of FPMINT analogues on ENT1 and ENT2:

| Compound | Halogen Position on Phenyl Ring | ENT1 IC50 (µM) | ENT2 IC50 (µM) |

| FPMINT | 2-fluoro | 1.2 ± 0.2 | 0.23 ± 0.04 |

| Analogue 1 | 3-fluoro | > 100 | > 100 |

| Analogue 2 | 4-fluoro | > 100 | > 100 |

| Analogue 3 | 2-chloro | 0.8 ± 0.1 | 0.15 ± 0.02 |

| Analogue 4 | 3-chloro | 25.3 ± 3.1 | 4.8 ± 0.6 |

| Analogue 5 | 4-chloro | 15.2 ± 1.9 | 2.9 ± 0.4 |

Data compiled from studies on FPMINT analogues. frontiersin.orgpolyu.edu.hk

Influence of Additional Substituents on Electronic and Steric Profiles

The introduction of additional substituents to the N-(4-fluorophenyl) moiety can significantly alter the molecule's electronic and steric profile, thereby influencing its interaction with biological targets. Both electronic effects (the influence of a substituent on the electron distribution in the molecule) and steric effects (the spatial arrangement of atoms) play a crucial role in determining the potency and selectivity of a drug candidate. rsc.org

For example, in the development of Factor XIa inhibitors, which are promising new anticoagulants, modifications to the phenyl ring are a key aspect of the SAR. The electronic nature and size of substituents can affect binding to the enzyme's active site. nih.govmdpi.comemjreviews.com Similarly, in the design of kinase inhibitors, the addition of various functional groups to a phenyl ring can modulate the inhibitor's affinity and selectivity for the target kinase. frontiersin.orgresearchgate.net The interplay of these electronic and steric factors is a central theme in medicinal chemistry, guiding the optimization of lead compounds.

Interrogation of the Amine Linkage and its Conformational Flexibility

The amine linkage in N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine provides a crucial point of flexibility, allowing the two flanking ring systems to adopt various spatial orientations. The conformational freedom of this linker is a key determinant of how the molecule presents its pharmacophoric features to a biological target.

Derivatization of the Amine Nitrogen and its Effect on Bioactivity

Derivatization of the amine nitrogen is a common strategy to explore the SAR of a compound series. Modifications at this position can influence factors such as basicity, lipophilicity, and the ability to form hydrogen bonds, all of which can impact biological activity.

The following table summarizes the effects of amine derivatization on the DAT affinity and metabolic stability of a series of inhibitors:

| Compound | Amine Moiety | DAT Ki (nM) | Metabolic Stability (t1/2 min) |

| Parent Compound | Piperazine | 230 | 60 |

| Derivative 5a | 2,6-dimethylpiperazine | 23.1 | 20 |

| Derivative 6 | Aminopiperidine | 30 | 38 (mouse liver microsomes) |

Data adapted from studies on atypical DAT inhibitors. nih.gov

Rational Design of Analogues Based on SAR Hypotheses

Detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies specifically for this compound are not extensively documented in publicly available research. However, based on established principles of medicinal chemistry and SAR trends observed in broader classes of tetrahydropyran-containing molecules and N-aryl amines, a rational design strategy for analogues can be hypothesized. Such a strategy would systematically probe the contributions of the three main structural components of the molecule: the 4-fluorophenyl ring, the secondary amine linker, and the tetrahydropyran moiety.

The core objective of such a design effort would be to explore how modifications to these regions impact target affinity, selectivity, and pharmacokinetic properties. Key interactions, such as hydrogen bonds potentially involving the tetrahydropyran oxygen, and hydrophobic or aromatic interactions involving the phenyl ring, would be central to these hypotheses. nih.gov

Hypothetical Design Strategy:

A rational design campaign would focus on three primary vectors of modification on the parent scaffold:

Modification of the N-Aryl Group: The 4-fluorophenyl ring is a critical component for potential aromatic and hydrophobic interactions. Analogues would be designed to probe the effects of substituent electronics, size, and position. The hypothesis is that altering the electronic nature of the ring or introducing groups that can form additional interactions could modulate biological activity.

Modification of the Tetrahydropyran (THP) Ring: The THP ring provides a specific three-dimensional conformation and contains an oxygen atom that can act as a hydrogen bond acceptor. nih.gov Analogues would be designed to understand the importance of this feature and the steric tolerance around the ring.

Modification of the Amine Linker: The central secondary amine is a key linker. While the prompt focuses on analogues of the parent compound, in a broader drug discovery context, this position could also be explored.

Table 3.4.1: Proposed Analogues Based on N-Aryl Group Modification

| Compound ID | R1 | R2 | R3 | Rationale for Design |

| Parent | H | F | H | Parent compound |

| Ana-01 | H | H | H | Evaluate the necessity of the fluorine substituent. |

| Ana-02 | H | Cl | H | Explore effect of a larger, less electronegative halogen. |

| Ana-03 | H | OCH₃ | H | Introduce an electron-donating group, potential H-bond acceptor. |

| Ana-04 | H | CN | H | Introduce a strong electron-withdrawing group. |

| Ana-05 | F | F | H | Investigate effect of increased fluorination (e.g., 2,4-difluoro). |

| Ana-06 | H | F | F | Explore positional isomerism (e.g., 3,4-difluoro). |

Table 3.4.2: Proposed Analogues Based on Tetrahydropyran Ring Modification

| Compound ID | Modification to THP Ring | Rationale for Design |

| Parent | Tetrahydro-2H-pyran-4-yl | Parent compound |

| Ana-07 | (R)-Tetrahydro-2H-pyran-3-yl | Investigate positional isomerism of the amine on the THP ring. |

| Ana-08 | (S)-Tetrahydro-2H-pyran-3-yl | Explore stereochemical preferences at the 3-position. |

| Ana-09 | Cyclohexyl | Remove the ring oxygen to assess its role as a hydrogen bond acceptor. |

| Ana-10 | Tetrahydro-2H-thiopyran-4-yl | Replace oxygen with sulfur to probe changes in H-bonding and lipophilicity. |

| Ana-11 | 1-Methylpiperidin-4-yl | Introduce a basic nitrogen to alter physicochemical properties (e.g., solubility, pKa). |

These proposed modifications are based on foundational medicinal chemistry strategies. The synthesis and subsequent biological evaluation of these and similar analogues would be required to generate concrete SAR data. This data would, in turn, refine the initial hypotheses and guide the design of next-generation compounds with potentially improved activity and properties. For instance, if removing the THP ring oxygen (Ana-09) leads to a significant loss of activity, it would confirm the hypothesis that this atom is a key pharmacophoric feature, likely involved in a critical hydrogen bond interaction with the biological target. nih.gov Conversely, if substitutions on the phenyl ring (Ana-01 to Ana-06) significantly alter potency, it would highlight the importance of this region for target engagement.

Mechanistic Elucidation of Biological Modulatory Activities

Identification and Characterization of Molecular Targets

Comprehensive analysis of the molecular targets of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is a crucial first step in elucidating its mechanism of action. However, specific studies detailing its enzymatic inhibition or activation, receptor binding, and protein-ligand interactions are not currently available.

Enzymatic Inhibition or Activation Profiles

There is no specific information available in the reviewed literature detailing the enzymatic inhibition or activation profile of this compound.

Receptor Binding and Modulation Studies

Data from receptor binding and modulation studies specifically for this compound have not been reported. Research on analogous structures containing the tetrahydropyran (B127337) element has indicated potential interactions with various receptor systems. For instance, certain N-(4-cyano-tetrahydro-2H-pyran-4-yl) derivatives have been shown to possess high affinity for cannabinoid receptors (CB1) and the 18 kDa translocator protein (TSPO). nih.gov However, it is critical to note that these findings pertain to structurally distinct molecules and cannot be directly extrapolated to the title compound.

Protein-Ligand Interaction Analyses

Detailed analyses of the protein-ligand interactions for this compound are not currently documented. Such studies, often employing techniques like X-ray crystallography or computational modeling, would be invaluable in identifying the specific binding sites and interaction modalities with its putative biological targets.

Cellular Pathway Analysis in Model Systems

The effects of this compound on intracellular signaling cascades and broader cellular responses are yet to be characterized.

Investigation of Compound Effects on Intracellular Signaling Cascades

There is no available research that investigates the effects of this compound on specific intracellular signaling cascades.

Assessment of Cellular Responses Beyond Direct Target Engagement

Information regarding the assessment of cellular responses beyond the direct engagement of molecular targets by this compound is not present in the available literature.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values, as well as the HOMO-LUMO gap for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, have not been reported. Such data would be essential for understanding its electronic properties and reactivity.

An electrostatic potential surface map for this compound is not available. This analysis would be crucial for identifying electrophilic and nucleophilic regions, which is vital for understanding potential intermolecular interactions and for pharmacophore modeling.

Molecular Docking and Virtual Screening for Target Prediction

There are no published molecular docking studies for this compound with any specific protein targets. Consequently, information regarding its potential binding modes, key interacting amino acid residues, and calculated binding energies is unavailable.

No pharmacophore models have been specifically developed based on the structure of this compound.

Molecular Dynamics Simulations for Conformational Ensemble and Solvent Interactions

Specific molecular dynamics simulation studies to determine the conformational ensemble of this compound and its interactions with solvent molecules have not been documented. Such simulations would provide insight into the molecule's flexibility and behavior in a solvated environment.

Translational Aspects and Future Directions in Medicinal Chemistry and Chemical Biology

N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine as a Privileged Scaffold for Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a robust starting point for the development of a diverse range of therapeutic agents. The this compound structure embodies this concept through the strategic combination of its constituent parts.

The 4-fluorophenyl group is another key component that confers privileged status. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The fluorine atom can modulate the electronic properties of the aromatic ring, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions. The N-phenyl linkage provides a common structural motif found in numerous biologically active compounds, allowing for systematic exploration of structure-activity relationships (SAR). The combination of the sp³-rich, property-enhancing THP-amine core with the metabolically robust and electronically-tuned 4-fluorophenyl moiety makes this compound a highly attractive and privileged scaffold for generating novel drug candidates across various therapeutic areas. researchgate.netresearchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. nih.gov A high-quality chemical probe must exhibit potent and selective modulation of its intended target in cellular and in vivo systems. nih.gov The this compound scaffold serves as an excellent foundation for the rational design of such probes.

To function as a chemical probe, the parent molecule must first be shown to have a well-defined biological activity and mechanism of action. Once a specific target is identified, the scaffold can be derivatized to incorporate reporter tags without significantly disrupting its biological activity. Strategies for converting this scaffold into a chemical probe include:

Attachment of a Fluorophore: A fluorescent dye could be covalently linked to the scaffold, typically at a position that SAR studies have shown to be tolerant of modification. This would allow for visualization of the probe's localization within cells using techniques like fluorescence microscopy, providing insights into the subcellular location of its target.

Incorporation of a Biotin Tag: Biotinylation of the molecule would enable affinity-based pulldown experiments. After incubating the biotinylated probe with cell lysates, streptavidin-coated beads can be used to isolate the probe-protein complex, allowing for the identification of the biological target through techniques like mass spectrometry.

Photo-affinity Labeling: A photoreactive group, such as a diazirine or an azide, could be installed on the scaffold. Upon photoactivation with UV light, the probe forms a covalent bond with its target protein, enabling irreversible labeling and facilitating target identification and validation.

The development of such probes from the this compound core would be a critical step in elucidating its mechanism of action and validating its targets for therapeutic intervention.

Strategies for Lead Optimization and Compound Prioritization

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of an initial hit compound. The this compound scaffold offers multiple vectors for chemical modification, making it highly amenable to systematic optimization campaigns. nih.govresearchgate.net

Structure-based drug design (SBDD) and structure-activity relationship (SAR) studies are central to this process. Assuming a biological target has been identified, computational docking and X-ray crystallography can provide insights into the binding mode of the ligand, guiding rational modifications to improve target engagement. Key optimization strategies would involve:

Modification of the Phenyl Ring: The substitution pattern on the fluorophenyl ring can be altered. This includes changing the position of the fluorine atom or introducing additional substituents to probe for new interactions within the binding pocket and modulate electronic properties.

Exploration of the Amine Linker: The secondary amine provides a crucial interaction point. Its basicity can be fine-tuned, or it can be replaced with other functional groups (e.g., amide, sulfonamide) to alter hydrogen bonding capacity and conformational flexibility.

Derivatization of the Tetrahydropyran (B127337) Ring: The THP ring itself can be modified. Introducing substituents on the ring can create new chiral centers, potentially leading to stereoisomers with improved potency or selectivity. The ring oxygen could also be replaced with other heteroatoms (bioisosteric replacement) to explore changes in physicochemical properties.

The table below outlines potential modifications and their intended effects in a lead optimization program.

| Modification Site | Example Modification | Potential Impact |

| Phenyl Ring | Change fluorine position (e.g., 2-fluoro, 3-fluoro) | Alter binding interactions and metabolic stability |

| Add a second substituent (e.g., chloro, methyl) | Probe for additional binding pockets; modify lipophilicity | |

| Amine Linker | N-methylation or N-ethylation | Modulate basicity (pKa) and cell permeability |

| Replace with an amide | Introduce new hydrogen bond donor/acceptor; reduce basicity | |

| Tetrahydropyran Ring | Introduce hydroxyl or methyl groups | Improve solubility; explore stereochemical effects on binding |

| Bioisosteric replacement (e.g., piperidine, cyclohexane) | Fine-tune ADME properties and conformational preferences |

Compound prioritization would be guided by a multi-parameter optimization approach, where candidates are evaluated not just for target potency but also for selectivity against related off-targets, metabolic stability in liver microsomes, cell permeability, and early in vivo efficacy.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The structural components of this compound are present in compounds investigated for a wide range of diseases. This suggests that derivatives of this scaffold could have broad therapeutic potential. Mechanistic insights from related molecules can guide the exploration of novel applications.

For instance, a compound containing a (tetrahydro-2H-pyran-4-yl)methyl group, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, was identified as a selective cannabinoid receptor 2 (CB2) agonist for treating inflammatory pain. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing novel anti-inflammatory or analgesic agents targeting the CB2 receptor.

Furthermore, pyran-based analogs have been developed as triple uptake inhibitors of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, which are important targets for treating major depressive disorder. nih.gov The combination of a secondary amine and aromatic moieties in this compound makes it structurally analogous to these central nervous system (CNS) active agents, indicating potential applications in neuropsychiatric disorders.

The table below summarizes known biological activities of structurally related compounds, pointing toward potential therapeutic avenues for the title scaffold.

| Scaffold/Derivative Class | Biological Target/Activity | Potential Therapeutic Application | Reference |

| Pyrimidine-THP derivatives | CB2 Receptor Agonist | Inflammatory Pain | nih.gov |

| Asymmetric pyran derivatives | DAT, SERT, NET Inhibition | Depression, CNS Disorders | nih.gov |

| 4H-Pyran derivatives | CDK2 Inhibition, Antioxidant | Colorectal Cancer | nih.gov |

| Pyridine-THN derivatives | Anticancer Activity | Oncology | researchgate.net |

Based on these precedents, a focused screening of this compound derivatives against targets such as GPCRs (e.g., CB2), neurotransmitter transporters, and protein kinases (e.g., CDK2) could reveal novel and potent biological activities. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be powerfully applied to the this compound scaffold to guide its development.

Predictive Modeling (QSAR): If a library of analogs is synthesized and tested, ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. arxiv.org These models learn the relationship between chemical structure and biological activity, allowing for the rapid virtual screening of thousands of proposed new analogs to prioritize the most promising candidates for synthesis. mdpi.comfrontiersin.org For fluorinated compounds, ML models can even be trained to predict reactivity and metabolic fate. rsc.org

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules. These models can then generate novel molecular structures based on a desired property profile. For example, a model could be tasked with designing new this compound analogs with predicted high potency for a specific kinase and favorable drug-like properties.

Property Prediction: Beyond biological activity, ML models are adept at predicting a wide range of ADME properties, such as solubility, permeability, metabolic stability, and potential toxicity. By integrating these predictions early in the design phase, researchers can deprioritize compounds likely to fail later in development due to poor pharmacokinetics, saving significant time and resources. arxiv.org Chemprop, a software package utilizing a Directed Message-Passing Neural Network (D-MPNN), is one such tool that has proven effective in predicting chemical properties with high accuracy. arxiv.org

By leveraging AI and ML, the exploration of the chemical space around the this compound scaffold can be performed more efficiently and intelligently, increasing the probability of discovering a successful drug candidate.

Conclusion and Unaddressed Research Questions

Summary of Current Understanding of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine in Academic Research

Currently, this compound is best understood not as an end-product with defined biological activity, but as a structural fragment or scaffold for drug discovery. The tetrahydropyran (B127337) (THP) ring is a highly valued component in modern medicinal chemistry. It is the most frequently reported three-dimensional ring system in marketed drugs, second only to the ubiquitous phenyl ring when all ring types are considered chemicalbook.com. Its prevalence is due to its ability to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional structure that can enhance binding to biological targets.

The other key component, the 4-fluoroaniline (B128567) group, is also a common feature in bioactive molecules. The fluorine atom can modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. However, the aniline (B41778) motif itself can be a source of metabolic liabilities and potential toxicity, which presents a significant challenge in drug development cresset-group.com. Therefore, the current understanding of this compound in academic research is primarily as a potential precursor for compounds where the favorable properties of the THP ring are combined with the pharmacologically active, yet potentially problematic, aniline substructure.

Challenges and Opportunities in Synthetic Organic Chemistry for Analogues

The synthesis of analogues based on the this compound scaffold presents both defined challenges and significant opportunities for innovation in synthetic organic chemistry.

Challenges:

Stereocontrol: The tetrahydropyran ring is non-planar, and substitutions can lead to various stereoisomers. Developing synthetic routes that allow for precise control over the stereochemistry of new analogues is a persistent challenge.

Scalability: While numerous methods exist for the synthesis of pyran derivatives, ensuring these methods are scalable, cost-effective, and environmentally benign for the production of a diverse library of analogues remains a hurdle researchgate.net.

Opportunities:

Diversity-Oriented Synthesis: The core structure is ripe for the application of diversity-oriented synthesis to create large libraries of analogues. Modifications can be readily envisioned at several positions, including the aniline ring (further substitution), the nitrogen atom (alkylation, acylation), and potentially the tetrahydropyran ring itself.

Isosteric Replacement: A major opportunity lies in the isosteric replacement of the aniline ring to mitigate potential metabolic and toxicity issues acs.org. Replacing the aniline with saturated carbocycles or other bioisosteres could lead to compounds with improved safety profiles while retaining or enhancing biological activity acs.org.

Novel Methodologies: The demand for complex molecules containing saturated heterocycles like tetrahydropyran drives the development of new synthetic methods. This includes novel cyclization strategies and C-H activation techniques to functionalize the pyran ring in previously inaccessible ways.

Open Questions in Mechanistic Biology and Target Elucidation

Given the status of this compound as more of a building block than a characterized bioactive agent, the primary open questions revolve around its potential biological applications.

Primary Biological Targets: The most fundamental unaddressed question is identifying the biological targets with which analogues of this compound might interact. The structural similarity of the aniline portion to motifs in known kinase inhibitors, for example, suggests one possible avenue of investigation. High-throughput screening of a library of analogues against a panel of kinases, G-protein coupled receptors (GPCRs), and other common drug targets is a necessary first step.

Structure-Activity Relationships (SAR): For any identified biological activity, establishing a clear SAR is crucial. How do substitutions on the aniline ring affect potency and selectivity? What is the role of the tetrahydropyran ring in target engagement? Is a specific stereochemistry required for activity? These are all unanswered questions that would need systematic investigation.

Mechanisms of Potential Toxicity: For analogues retaining the aniline motif, a key question is the mechanism of any observed toxicity. Understanding the metabolic pathways, identifying potential reactive metabolites, and assessing effects on cellular health (such as mitochondrial toxicity) would be critical for progressing any potential drug candidate acs.org.

Prospects for Future Computational and Experimental Synergy

The advancement of research into analogues of this compound is an area where the synergy between computational and experimental chemistry holds immense promise. jddhs.comnih.goveasychair.org This integrated approach can accelerate the drug discovery process and lead to more efficient identification and optimization of therapeutic candidates. nih.gov

Computational Prospects:

Virtual Screening: Large virtual libraries of analogues can be created and docked into the binding sites of known biological targets to prioritize compounds for synthesis. easychair.org

ADMET Prediction: In silico models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. jddhs.com This can help to flag potential liabilities, such as the metabolic instability of the aniline group, early in the design phase.

Quantum Chemistry: Quantum mechanical calculations can provide insights into the electronic structure and reactivity of proposed analogues, helping to refine their design for improved target interaction and reduced off-target effects.

Experimental Synergy:

High-Throughput Synthesis and Screening: Computational predictions can guide the synthesis of focused libraries of compounds, which can then be rapidly assessed through high-throughput experimental screening.

Iterative Design-Synthesize-Test Cycles: The most powerful application of this synergy is in iterative cycles. Experimental results from biological assays can be used to refine and improve the predictive power of computational models, which in turn inform the design of the next generation of compounds. nih.gov This "design-test-learn" cycle is a cornerstone of modern drug discovery. nih.gov

By combining these computational and experimental strategies, the path from a simple building block like this compound to a well-characterized lead compound with therapeutic potential can be navigated more efficiently and effectively.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination between 4-fluorophenylamine and tetrahydropyran-4-yl derivatives. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for amination), and catalysts (e.g., Pd/C for hydrogenation). Solvent polarity (e.g., THF or DMF) significantly impacts reaction kinetics. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

- Key Considerations : Monitor intermediates by TLC or HPLC to track reaction progression. Safety protocols for handling amines (e.g., PPE, ventilation) are critical due to potential toxicity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : - and -NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for the fluorophenyl group; pyran ring protons at δ 3.5–4.0 ppm). -NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 236.12) and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., triclinic systems) and bond angles resolve stereochemistry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometries at the B3LYP/6-31G(d) level .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or GPCRs). Focus on hydrogen bonding (pyran oxygen) and hydrophobic contacts (fluorophenyl group) .

- Validation : Correlate computational results with experimental data (e.g., IC values from enzyme inhibition assays).

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound under varying pH and temperature conditions?

- Methodology :

- Solubility Studies : Perform phase-solubility analysis in buffers (pH 1–10) and polar aprotic solvents (e.g., DMSO). Use UV-Vis spectroscopy for quantification .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed pyran ring) via LC-MS .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, ionic strength) causing discrepancies .

Q. What advanced techniques are recommended for studying the compound’s role as a ligand in metal-catalyzed reactions?

- Methodology :

- Coordination Chemistry : Use cyclic voltammetry to assess redox activity. Synthesize metal complexes (e.g., Pd(II) or Cu(I)) and characterize via XAS (X-ray absorption spectroscopy) .

- Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate ligand efficiency. Compare turnover numbers (TON) with traditional ligands (e.g., bipyridines) .

Methodological Guidelines

- Stereochemical Analysis : For chiral derivatives, employ chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements to determine enantiomeric excess .

- Biological Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.